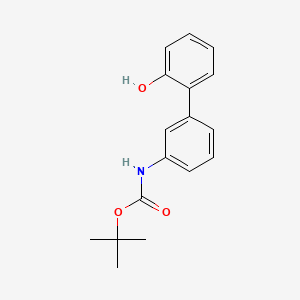

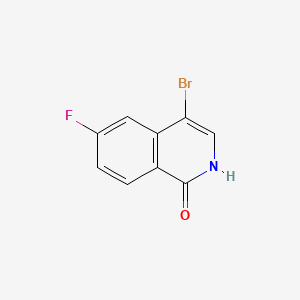

![molecular formula C15H28N2O5 B597768 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid CAS No. 124843-12-5](/img/structure/B597768.png)

4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

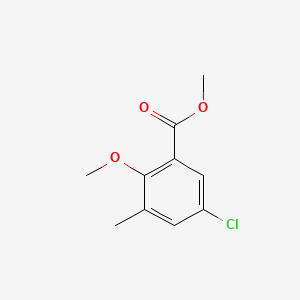

4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C15H28N2O5 and its molecular weight is 316.398. The purity is usually 95%.

BenchChem offers high-quality 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitor of Ferroptosis and Neurological Injury

This compound has been shown to act as a volatile inhibitor of ferroptosis, a type of oxidative stress cell death, and neurological injury . It prevents ferroptotic cell death in an airborne manner .

Dual Protection of Amino Functions

The compound is involved in the dual protection of amino functions, which is crucial in the synthesis of multifunctional targets .

Preparation of Allylated Tertiary Amines

It can be used as a reactant to synthesize allylated tertiary amines .

Preparation of Hydroxylamines

The compound can be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .

Preparation of Sulfenamide Compounds

It can be used to prepare sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

Solvent Effect Studies

The compound has been used in studies investigating the solvent dependence of several properties of (2,2,6,6-Tetramethylpiperidine-1-yl)oxyl (TEMPO) .

Protection of Amino Acid Ionic Liquids

The compound is used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which have been applied to dipeptide synthesis .

Synthesis of Non-standard Protected Amino Acid Derivatives

The compound is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

Mechanism of Action

Target of Action

Similar compounds such as tempo are known to act as oxidation catalysts .

Mode of Action

The compound acts as a stable aminoxyl radical . It is known that similar compounds, like TEMPO and its derivatives, can oxidize alcohols to carbonyl compounds in the presence of TsOH . This suggests that N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid might have a similar mode of action.

Biochemical Pathways

Given its potential role as an oxidation catalyst, it may be involved in the oxidation of alcohols to carbonyl compounds .

Result of Action

As an oxidation catalyst, it could potentially facilitate the conversion of alcohols to carbonyl compounds .

Action Environment

Similar compounds like tempo are known to be stable radicals, suggesting that this compound might also exhibit stability under various conditions .

properties

IUPAC Name |

1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFAGYOGVDZSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747202 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

CAS RN |

124843-12-5 |

Source

|

| Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)